molecular formula C14H11FN4 B2354779 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 104615-61-4

2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2354779
CAS No.: 104615-61-4
M. Wt: 254.268
InChI Key: MWMAAXKFEKWWEK-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form 4-fluorophenylhydrazine This intermediate is then reacted with an appropriate carboxylic acid derivative to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aniline or triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts such as palladium or copper, along with appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group can bind to active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline: Similar structure with a chlorine atom instead of fluorine.

    2-[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]aniline: Similar structure with a bromine atom instead of fluorine.

    2-[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]aniline: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMAAXKFEKWWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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